molecular formula C28H34N6O4 B2547410 2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223913-62-9

2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2547410
CAS No.: 1223913-62-9
M. Wt: 518.618
InChI Key:
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Description

2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H34N6O4 and its molecular weight is 518.618. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Heterocyclic Compounds : Research into the synthesis and properties of triazoloquinazoline derivatives, such as those related to the compound , has been a significant area of interest. For instance, studies have explored the reactions of anthranilamide with isocyanates to create novel heterocyclic compounds, showcasing methodologies that might be applicable to synthesizing related compounds (Chern et al., 1988). These synthetic routes are vital for developing new drugs and materials with potential applications in various fields.

Fluorescent Properties and Photophysical Applications : Certain derivatives of the triazoloquinazoline framework exhibit fluorescent properties, making them of interest in photophysical applications. A study on 3-aryl-5-aminobiphenyl substituted [1,2,4]triazolo[4,3-c]quinazolines highlighted the synthesis of amino-biphenyl-containing derivatives with fluorescent characteristics. These compounds display a broad range of emission wavelengths and high fluorescent quantum yields in specific solvents, indicating their potential use in fluorescence-based applications and as molecular probes in biomedical research (Kopotilova et al., 2023).

Antimicrobial and Antitumor Activities

Antimicrobial Evaluation : The exploration of novel heterocyclic compounds for antimicrobial activity is another critical area of research. A study on the synthesis, characterization, and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and related compounds demonstrates the potential of such molecules in addressing drug-resistant microbial infections. These compounds were synthesized and tested for their efficacy against various microbial strains, highlighting the role of heterocyclic compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Antitumor Potential : Research into the antitumor activities of imidazotetrazine derivatives, which share structural similarities with the triazoloquinazoline class, indicates the potential for developing novel anticancer therapeutics. Such studies focus on the synthesis, biological activity prediction, and evaluation of these compounds' efficacy against various cancer models, suggesting a pathway for the development of new cancer treatments based on heterocyclic chemistry (Stevens et al., 1984).

Properties

IUPAC Name

2-[2-(3-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4/c1-6-19-8-7-9-21(12-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)10-11-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOIUKYHGKWDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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